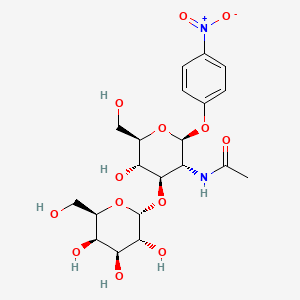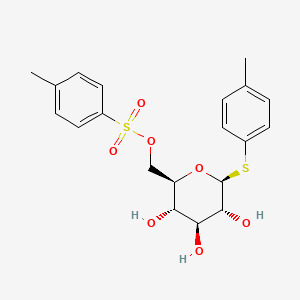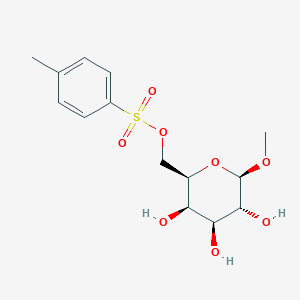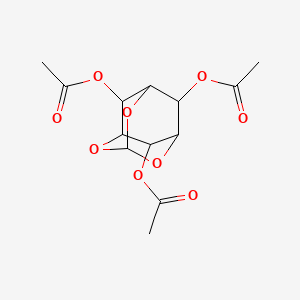
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is a derivative of myo-Inositol, a naturally occurring compound found in various plants and animals. This compound is known for its unique structure, which includes three acetate groups and a methylidyne group attached to the inositol ring. It is used as a building block in the synthesis of more complex molecules and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate typically involves the protection of the hydroxyl groups of myo-Inositol followed by selective acetylation. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetate groups. The methylidyne group is introduced using formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
化学反应分析
Types of Reactions
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of inositol derivatives with oxidized functional groups.
Reduction: Formation of reduced inositol derivatives.
Substitution: Formation of inositol derivatives with substituted functional groups.
科学研究应用
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of inositol phosphates and other complex molecules.
Biology: Studied for its role in cellular signaling pathways and its potential therapeutic effects.
Medicine: Investigated for its potential use in treating metabolic disorders and improving insulin sensitivity.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
作用机制
The mechanism of action of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate involves its interaction with specific molecular targets and pathways. It is known to increase insulin sensitivity by enhancing the activity of insulin receptors and improving glucose uptake in cells. This compound also plays a role in cellular signaling pathways, particularly those involving inositol phosphates .
相似化合物的比较
Similar Compounds
- myo-Inositol monoorthoformate
- 2,4,6-Tri-O-benzyl-myo-inositol 1,3,5-orthoformate
- 1,3,5-O-Methylidyne-2,4,6-tri-O-benzyl-myo-inositol
Uniqueness
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is unique due to its specific combination of acetate and methylidyne groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various inositol derivatives and other complex molecules .
属性
IUPAC Name |
(8,9-diacetyloxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O9/c1-4(14)17-7-10-8(18-5(2)15)12-9(19-6(3)16)11(7)21-13(20-10)22-12/h7-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXOXKCXLEXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(C3C(C1OC(O2)O3)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218624 |
Source


|
| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98510-21-5 |
Source


|
| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid](/img/structure/B8220717.png)
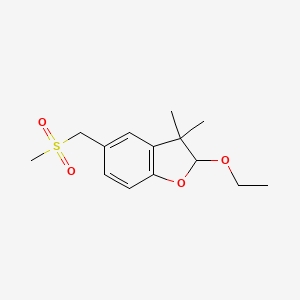
![disodium;(5E)-3-chloro-5-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate](/img/structure/B8220729.png)
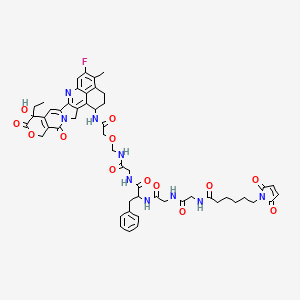
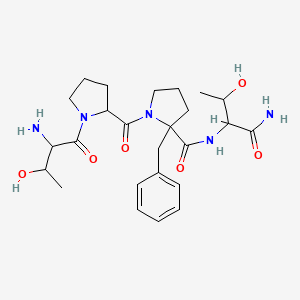
![3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide](/img/structure/B8220746.png)
![Maytansine, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-](/img/structure/B8220750.png)
![(6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B8220752.png)
![Trisodium;3-hydroxy-4-[2-(2-hydroxy-4-sulfonatonaphthalen-1-yl)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8220761.png)
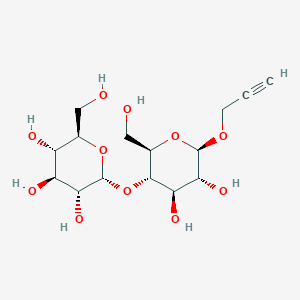
![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)
